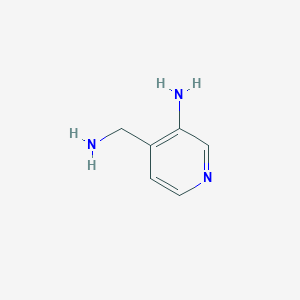

4-(Aminomethyl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKNYDPZJJXIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463614 | |

| Record name | 4-(aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144288-49-3 | |

| Record name | 4-(aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader context of 4-(Aminomethyl)pyridin-3-amine in chemical and pharmaceutical research. Due to the compound's nature as a specific, non-commodity chemical building block, much of the available data is derived from chemical supplier databases and computational predictions.

Core Chemical Properties

This compound is a substituted pyridine derivative featuring two primary amine functionalities. Its structure suggests potential as a versatile building block or ligand in medicinal chemistry and materials science. The presence of both an aromatic amine and an aliphatic amine attached to the pyridine core offers multiple reaction sites for chemical modification.

Identifiers and Structure

The fundamental identifiers for this compound are summarized below. These are critical for accurate substance identification in research and procurement.

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 144288-49-3 | [1] |

| Molecular Formula | C6H9N3 | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Canonical SMILES | C1=CN=CC(=C1CN)N | [2] |

| InChI | InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2 | [2] |

| InChIKey | FPKNYDPZJJXIMY-UHFFFAOYSA-N | [1] |

Physicochemical Data

The following table outlines the experimental and predicted physicochemical properties of the compound. These values are essential for planning reactions, purification, and formulation.

| Property | Value | Citation |

| Density | 1.173 g/cm³ | [1] |

| Boiling Point | 334.2 °C at 760 mmHg | [1] |

| Flash Point | 182.4 °C | [1] |

| Refractive Index | 1.623 | [1] |

| Vapor Pressure | 0.00013 mmHg at 25°C | [1] |

Computational and Spectroscopic Data

Computational models provide further insight into the molecule's properties relevant to drug design and analytical characterization.

| Property | Value | Citation |

| Topological Polar Surface Area (PSA) | 64.9 Ų | [1] |

| XLogP3 | 1.4 | [1] |

| Monoisotopic Mass | 123.07965 Da | [2] |

| Predicted Collision Cross Section ([M+H]⁺) | 123.1 Ų | [2] |

| Predicted Collision Cross Section ([M+Na]⁺) | 131.1 Ų | [2] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow

A logical approach would start from a readily available precursor, such as 3-amino-4-cyanopyridine. The synthesis would involve the chemical reduction of the nitrile group to a primary amine.

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via nitrile reduction.

Materials:

-

3-Amino-4-cyanopyridine (Starting Material)

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Catalyst)

-

Anhydrous Tetrahydrofuran (THF) or Ethanol (Solvent)

-

Hydrogen gas source (if using Raney Ni)

-

Sodium sulfate or appropriate drying agent

-

Silica gel for chromatography

-

Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Procedure (LiAlH₄ Reduction Example):

-

A solution of 3-amino-4-cyanopyridine in anhydrous THF is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of LiAlH₄ in THF is added dropwise to the stirred solution of the starting material. The reaction is highly exothermic and addition must be controlled.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling.

-

The resulting solids are filtered off, and the filter cake is washed thoroughly with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude material is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization: The final product's identity and purity would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Role in Research and Drug Development

Direct biological activity or specific signaling pathway modulation by this compound has not been documented in the searched scientific literature. However, the aminopyridine scaffold is a well-established pharmacophore in drug discovery. For instance, the simple aminopyridine, 4-aminopyridine (fampridine), is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[3]

The utility of this compound would likely be as a chemical intermediate or building block. Its bifunctional nature allows it to be incorporated into larger, more complex molecules, serving as a scaffold to orient other pharmacophoric elements in three-dimensional space.

Caption: Role of novel building blocks in a typical drug discovery pipeline.

This compound could be valuable for generating libraries of novel molecules for screening against various biological targets, such as kinases, GPCRs, or ion channels, where the pyridine core can act as a key hydrogen-bonding or coordinating element.

References

An In-Depth Technical Guide to 4-(Aminomethyl)pyridin-3-amine (CAS Number 144288-49-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth experimental data specifically for 4-(Aminomethyl)pyridin-3-amine is limited. This guide provides a comprehensive overview of its known properties and explores its potential synthesis, reactivity, and biological significance by drawing parallels with structurally related aminopyridine compounds. The experimental protocols and pathway diagrams presented are illustrative and based on established chemical and biological principles.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring both a primary aromatic amine and a primary aminomethyl group. This unique substitution pattern makes it an interesting building block for medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 144288-49-3 | [1][2] |

| Molecular Formula | C₆H₉N₃ | [1][2] |

| Molecular Weight | 123.16 g/mol | [2] |

| Predicted Density | 1.173 g/cm³ | [2] |

| Predicted Boiling Point | 334.2 °C at 760 mmHg | [2] |

| Predicted Flash Point | 182.4 °C | [2] |

| Predicted Refractive Index | 1.623 | [2] |

| Predicted XLogP3 | 1.4 | [2] |

| Predicted pKa | 9.17 (most basic) | |

| SMILES | NCc1cnccc1N | [3] |

| InChIKey | FPKNYDPZJJXIMY-UHFFFAOYSA-N | [2] |

Note: Some physical properties are predicted values from chemical databases.

Synthesis and Reactivity

Illustrative Synthetic Approaches

Two common strategies for the introduction of an aminomethyl group to a pyridine ring are the reduction of a nitrile and the amination of a halomethyl group.

2.1.1. Reduction of a Nitrile Precursor

A potential synthetic route involves the catalytic hydrogenation of a 3-aminopyridine-4-carbonitrile precursor. The nitrile group can be reduced to a primary amine using various reducing agents, such as hydrogen gas with a palladium catalyst.[4]

2.1.2. Amination of a Halomethyl Precursor

Alternatively, the synthesis could proceed through a 4-(chloromethyl)pyridin-3-amine intermediate. The chloromethyl group can be converted to the aminomethyl group via nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent.

Hypothetical Experimental Protocol: Catalytic Hydrogenation of 3-Aminopyridine-4-carbonitrile

The following is an illustrative experimental protocol based on general procedures for the catalytic hydrogenation of pyridine carbonitriles.[4] This protocol has not been experimentally validated for this specific compound.

Materials:

-

3-Aminopyridine-4-carbonitrile

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 3-aminopyridine-4-carbonitrile (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Chemical Reactivity

The presence of two different primary amine groups and a pyridine ring imparts a rich chemical reactivity to this compound.

-

Aromatic Amine (at C3): This amine group is a typical aniline-like amine. It can undergo diazotization, acylation, alkylation, and other reactions common to aromatic amines. Its basicity is lower than that of the aminomethyl group due to the delocalization of the lone pair of electrons into the aromatic ring.[5]

-

Aminomethyl Group (at C4): This is a benzylic-type amine and is expected to be more basic than the aromatic amine. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, and formation of imines with aldehydes and ketones.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can participate in nucleophilic aromatic substitution reactions, although the existing amino groups are activating.

Potential Biological Significance and Applications in Drug Discovery

While there is no specific biological data for this compound in the public domain, the aminopyridine scaffold is a well-established pharmacophore in drug discovery.[6][7][8] Compounds containing this moiety have shown a wide range of biological activities.

General Biological Activities of Aminopyridines

Aminopyridine derivatives have been investigated for a multitude of therapeutic applications, including:

-

Enzyme Inhibition: Many aminopyridine-containing molecules act as inhibitors of various enzymes, such as kinases and proteases.

-

Central Nervous System (CNS) Activity: The aminopyridine structure is found in drugs targeting CNS disorders. For example, 4-aminopyridine (dalfampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[9]

-

Antimicrobial and Antitumor Agents: Derivatives of aminopyridines have shown promise as antibacterial, antifungal, and anticancer agents.[10]

Table 2: Examples of Biologically Active Aminopyridine Derivatives

| Compound Class | Target/Activity | Example IC₅₀ Values | Reference |

| Aminomethyl-pyridines | DPP-4 Inhibitors | IC₅₀ = 10 nM (for a related derivative) | |

| 4-Aminopyridine Derivatives | Cholinesterase Inhibitors | [11] | |

| 4-(Piperid-3-yl)amino substituted 6-pyridylquinazolines | PI3Kδ Inhibitors | IC₅₀ = 0.7 nM (for compound A8) |

This table presents data for related compounds to illustrate the potential of the aminopyridine scaffold.

Structure-Activity Relationship (SAR) Considerations

For researchers interested in utilizing this compound as a scaffold, a systematic exploration of its structure-activity relationships would be crucial. The two distinct amine functionalities offer opportunities for differential derivatization to probe interactions with biological targets.

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of novel pharmaceuticals and functional materials. While specific experimental data for this compound is scarce in the public domain, its structural features suggest a rich chemical reactivity and the potential for diverse biological activities, as evidenced by the numerous applications of related aminopyridine derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising, yet underexplored, molecule.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. article.sciencepg.com [article.sciencepg.com]

- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Aminomethyl)pyridin-3-amine: Structure, Properties, and Potential Applications

Abstract: This document provides a comprehensive technical overview of 4-(Aminomethyl)pyridin-3-amine, a heterocyclic compound featuring the aminopyridine scaffold. While specific experimental data on this molecule is limited in publicly accessible literature, this guide consolidates its known structural and physicochemical properties. Furthermore, it explores its potential in drug discovery by drawing parallels with the broader class of aminopyridines, which are prevalent in medicinal chemistry. A proposed synthesis route and a conceptual framework for its potential biological interactions are presented to guide future research and development efforts.

Introduction

The aminopyridine moiety is a cornerstone in modern pharmacology and medicinal chemistry, valued for its ability to modulate biological targets and improve the physicochemical properties of drug candidates.[1][2] Compounds incorporating this scaffold are integral to numerous therapeutic agents, demonstrating a wide range of biological activities.[2][3] this compound is a distinct molecule within this class, characterized by a pyridine ring substituted with a primary amine at the 3-position and an aminomethyl group at the 4-position. This unique arrangement of hydrogen bond donors and acceptors, combined with the aromatic pyridine core, makes it a compelling scaffold for designing novel ligands and potential therapeutic agents.

This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals. It aggregates the available data on this compound, presents its properties in a structured format, and outlines a plausible synthetic pathway. By contextualizing its potential within the broader landscape of aminopyridine-based drug development, this guide aims to provide a foundation for future investigation into this promising molecule.

Molecular Structure and Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. These identifiers and computed properties are crucial for database searches, structural analysis, and predictive modeling of the molecule's behavior.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 144288-49-3[5] |

| Molecular Formula | C₆H₉N₃[4][5] |

| SMILES | C1=CN=CC(=C1CN)N[4] |

| InChI | InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2[4] |

| InChIKey | FPKNYDPZJJXIMY-UHFFFAOYSA-N[4][5] |

Physicochemical Data

The following table outlines the key physicochemical properties of this compound. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Weight | 123.16 g/mol | [5] |

| Monoisotopic Mass | 123.07965 Da | [4] |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | [5] |

| Density | 1.173 g/cm³ | [5] |

| Boiling Point | 334.2 °C at 760 mmHg | [5] |

| Flash Point | 182.4 °C | [5] |

| Refractive Index | 1.623 | [5] |

| Predicted XLogP3 | -0.4 | [4] |

| Vapor Pressure | 0.00013 mmHg at 25°C | [5] |

Synthesis and Characterization

Proposed Synthesis Pathway

A logical and efficient approach to synthesizing this compound involves the chemical reduction of a commercially available precursor, 3-amino-4-cyanopyridine. The cyano group at the 4-position can be selectively reduced to a primary amine (aminomethyl group) using standard reducing agents, yielding the target compound.

Caption: Proposed synthesis of this compound via reduction.

Experimental Protocol: Reduction of 3-Amino-4-cyanopyridine

This section provides a detailed, albeit generalized, protocol for the synthesis of this compound based on the pathway described above.

Objective: To synthesize this compound by the reduction of 3-amino-4-cyanopyridine.

Materials:

-

3-Amino-4-cyanopyridine

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Raney Ni)

-

Anhydrous tetrahydrofuran (THF) or Ethanol (EtOH) and Ammonia (aq.)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure (Catalytic Hydrogenation Method):

-

To a high-pressure hydrogenation vessel, add 3-amino-4-cyanopyridine (1.0 eq).

-

Add ethanol saturated with ammonia as the solvent. The ammonia helps prevent the formation of secondary amines.

-

Add a catalytic amount of Raney Nickel (approx. 10% by weight).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.

-

Monitor the reaction progress by tracking hydrogen uptake or by using techniques like TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst, washing the pad with additional ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

Work-up and Purification:

-

Dissolve the crude product in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine (saturated NaCl solution) to remove residual water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

If necessary, purify the resulting residue using column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol or another suitable solvent system to obtain the pure this compound.

Analytical Characterization

Upon successful synthesis, the structure and purity of this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the benzylic CH₂ protons, and broad signals for the two NH₂ groups. ¹³C NMR would confirm the presence of the six distinct carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching its molecular formula of C₆H₉N₃.[4]

-

Infrared (IR) Spectroscopy: IR analysis would show characteristic N-H stretching bands for the primary amine groups and C=N/C=C stretching vibrations from the pyridine ring.

Potential Biological Activity and Applications in Drug Development

There is a lack of direct research on the biological activity of this compound. However, its structural components suggest several promising avenues for investigation in drug discovery.

Rationale Based on the Aminopyridine Scaffold

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry. For instance, 4-aminopyridine is a known potassium channel blocker used to treat symptoms of multiple sclerosis.[6] While structurally different, this highlights the potential for aminopyridines to interact with ion channels. More broadly, the aminopyridine moiety is often incorporated into molecules to fine-tune their properties, such as reducing lipophilicity to improve pharmacokinetic profiles.[1] The dual amine functionalities of this compound offer multiple points for hydrogen bonding, making it an attractive fragment for designing inhibitors that require strong and specific interactions within a protein's binding pocket, such as in kinase inhibitors.[7]

Conceptual Signaling Pathway Interaction

Given the prevalence of pyridine-based molecules as kinase inhibitors, it is plausible that this compound could serve as a scaffold for developing agents that target signaling pathways implicated in diseases like cancer or inflammation. The diagram below illustrates a conceptual model where the molecule acts as an inhibitor within a generic kinase cascade.

Caption: Conceptual model of a kinase pathway inhibited by a novel agent.

Summary and Future Directions

This compound is a heterocyclic molecule with significant, yet largely unexplored, potential in research and drug development. This guide has consolidated its known molecular and physicochemical properties and proposed a viable synthetic route to facilitate its empirical investigation.

The key structural features—a pyridine core with two primary amine groups at positions 3 and 4 (via a methylene bridge)—position it as a versatile building block. Future research should focus on the following areas:

-

Chemical Synthesis and Scale-Up: Development and optimization of a robust synthesis protocol.

-

Biological Screening: Comprehensive screening against various biological targets, particularly protein kinases and ion channels, to identify potential therapeutic applications.

-

Structural Biology: Co-crystallization studies with identified protein targets to understand its binding mode and guide structure-activity relationship (SAR) studies.

-

Medicinal Chemistry: Use as a scaffold to generate libraries of derivatives for lead optimization campaigns.

The exploration of this compound and its analogues could unlock new classes of modulators for challenging biological targets, ultimately contributing to the development of novel therapeutics.

References

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 4-(aminomethyl)pyridin-3-amine, a valuable pyridine derivative in pharmaceutical research and development. The synthesis predominantly involves the reduction of the commercially available precursor, 3-amino-4-cyanopyridine. This document outlines two robust methods for this conversion: catalytic hydrogenation using Raney Nickel and chemical reduction with Lithium Aluminium Hydride (LAH).

Core Synthesis Pathway: Reduction of 3-Amino-4-cyanopyridine

The principal and most direct route to this compound is the reduction of the nitrile group of 3-amino-4-cyanopyridine. This transformation can be efficiently achieved through two primary methods, each with distinct advantages and considerations regarding reaction conditions, scalability, and safety.

DOT Script of the Core Synthesis Pathway

Figure 1: General synthesis pathway for this compound.

Method 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation using Raney Nickel is a widely employed and effective method for the reduction of nitriles to primary amines. The reaction is typically carried out in a solution with a hydrogen atmosphere, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

Experimental Protocol

A solution of 3-amino-4-cyanopyridine in a suitable solvent, such as methanol saturated with ammonia, is subjected to hydrogenation in the presence of a Raney Nickel catalyst. The reaction is conducted under a hydrogen gas atmosphere at elevated pressure and temperature.

Detailed Experimental Steps:

-

Reactor Preparation: A high-pressure autoclave is charged with 3-amino-4-cyanopyridine and a slurry of Raney Nickel in methanol.

-

Ammonia Addition: The reactor is then saturated with ammonia gas or a solution of ammonia in methanol is used as the solvent.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously.

-

Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake.

-

Work-up and Purification: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value/Range |

| Substrate | 3-Amino-4-cyanopyridine |

| Catalyst | Raney Nickel |

| Solvent | Methanol / Ammonia |

| Hydrogen Pressure | 50-100 psi |

| Temperature | 50-80 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 85-95% |

DOT Script of the Catalytic Hydrogenation Workflow

Spectroscopic and Physicochemical Profile of 4-(Aminomethyl)pyridin-3-amine: A Technical Overview

For Immediate Release

This technical guide provides a summary of the available spectroscopic and physicochemical data for 4-(Aminomethyl)pyridin-3-amine. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data to support further investigation and application of this compound. Due to the limited availability of experimental spectroscopic data for this compound, this guide also includes data from the closely related isomer, 4-(Aminomethyl)pyridine, for comparative purposes and to predict spectral characteristics.

Physicochemical Properties of this compound

Basic molecular information for this compound provides a foundational understanding of the compound.

| Property | Value | Reference |

| CAS Number | 144288-49-3 | [1] |

| Molecular Formula | C₆H₉N₃ | [1][2] |

| Molecular Weight | 123.16 g/mol | [1] |

| Exact Mass | 123.08000 u | [1] |

Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 124.08693 |

| [M+Na]⁺ | 146.06887 |

| [M-H]⁻ | 122.07237 |

| [M+NH₄]⁺ | 141.11347 |

| [M+K]⁺ | 162.04281 |

| [M]⁺ | 123.07910 |

| Data sourced from PubChem.[2] |

Spectroscopic Data for the Isomer 4-(Aminomethyl)pyridine

To provide a practical spectroscopic reference, the following data is presented for the isomer 4-(Aminomethyl)pyridine (CAS: 3731-53-1). These data can serve as a valuable tool for the identification and characterization of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data for 4-(Aminomethyl)pyridine

| Solvent | Chemical Shift (ppm) | Assignment |

| CDCl₃ | 8.54 | Pyridine H (α to N) |

| 7.25 | Pyridine H (β to N) | |

| 3.90 | -CH₂- | |

| 1.52 | -NH₂ | |

| DMSO-d₆ | 8.60 | Pyridine H (α to N) |

| 7.41 | Pyridine H (β to N) | |

| 3.83 | -CH₂- | |

| 2.39 | -NH₂ | |

| Data sourced from ChemicalBook.[3] |

Table 3: ¹³C NMR Data for 4-(Aminomethyl)pyridine

| Solvent | Chemical Shift (ppm) |

| Chloroform-d | Not explicitly provided, but available in the full spectrum. |

| Data sourced from SpectraBase.[4] |

Infrared (IR) Spectroscopy

The IR spectrum of an amine is characterized by several key absorptions. For a primary amine like this compound, one would expect to see:

-

N-H Stretching: Two bands in the region of 3400-3250 cm⁻¹ for the symmetric and asymmetric stretches of the -NH₂ group.[5][6]

-

N-H Bending: A band between 1650-1580 cm⁻¹ (scissoring).[6]

-

C-N Stretching: For an aromatic amine, a band is expected in the 1335-1250 cm⁻¹ region.[6]

-

N-H Wagging: A broad band in the 910-665 cm⁻¹ range.[6]

The NIST WebBook provides access to the IR spectrum for 4-(Aminomethyl)pyridine, which can be used as a reference.[7]

Mass Spectrometry of 4-(Aminomethyl)pyridine

The electron ionization mass spectrum of 4-(Aminomethyl)pyridine shows a molecular ion peak (M⁺) at m/z 108, corresponding to its molecular weight.[3][8] The fragmentation pattern is a key identifier for the structure.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data for this compound are not available in the public domain. However, the data for the isomer 4-(Aminomethyl)pyridine were obtained using standard spectroscopic techniques.

-

NMR spectra were acquired on 89.56 MHz and 300 MHz spectrometers, with samples dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]

-

Mass spectra were obtained using an electron ionization (EI) source.[8]

-

IR spectra were recorded for the gas-phase compound.[7]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.

This document serves as a starting point for researchers working with this compound. The provided data, along with the comparative information from its isomer, should aid in the design of future experiments and the interpretation of new analytical results.

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 3. 4-Pyridinemethaneamine (3731-53-1) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 4-(Aminomethyl)pyridine [webbook.nist.gov]

- 8. 4-(Aminomethyl)pyridine [webbook.nist.gov]

An In-depth Technical Guide to the Solubility Profile of 4-(Aminomethyl)pyridin-3-amine

This technical guide provides a comprehensive overview of the solubility profile of 4-(aminomethyl)pyridin-3-amine, a pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing a framework for its solubility assessment, including detailed experimental protocols and an analysis of the solubility of structurally related compounds.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Amino-4-(aminomethyl)pyridine |

| CAS Number | 144288-49-3 (free base) |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Chemical Structure | NC1=C(CN)C=CN=C1 |

Solubility Profile

As of the latest literature review, specific quantitative solubility data for this compound in common pharmaceutical solvents such as water, ethanol, and DMSO has not been extensively reported in publicly accessible databases. However, based on the chemical structure, which features two primary amine groups and a pyridine ring, a qualitative solubility profile can be inferred. The presence of amine groups suggests that the compound will exhibit pH-dependent aqueous solubility, with higher solubility expected in acidic conditions due to the formation of soluble ammonium salts. The aromatic pyridine ring contributes to some lipophilic character, suggesting potential solubility in organic solvents.

For comparison, solubility data for related aminopyridine isomers is presented below. It is important to note that these are not direct indicators for the target compound but can provide valuable context.

Table 1: Solubility Data for Structurally Related Aminopyridine Isomers

| Compound | Solvent | Solubility | Reference |

| 4-Aminopyridine | Water | Soluble | [1][2] |

| Ethanol | Soluble | [1][2] | |

| DMSO | Soluble | [1] | |

| DMF | Soluble | [1] | |

| THF | Soluble | [1] | |

| Acetone | Soluble | [1][2] | |

| Acetonitrile | Soluble | [1] | |

| Isopropanol | Soluble | [1] | |

| Methanol | Soluble | [1][2] | |

| 3-(Aminomethyl)pyridine | Water | Fully miscible | [3] |

| Chloroform | Soluble | [3] | |

| Ethyl Acetate | Soluble | [3] | |

| Methanol | Soluble | [3] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The following section details a standard operating procedure for determining thermodynamic solubility using the shake-flask method, a widely accepted and robust technique.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed for a short period to allow for the settling of undissolved solids.

-

Centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution and the dilution factor.

-

The following diagram illustrates the general workflow for this experimental protocol.

References

Purity and characterization of 4-(Aminomethyl)pyridin-3-amine

An In-depth Technical Guide on the Purity and Characterization of 4-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aminopyridine, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The precise characterization and stringent purity assessment of such molecules are critical prerequisites for their application in research and pharmaceutical development, ensuring reproducibility of results and adherence to safety standards. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and its dihydrochloride salt. It outlines generalized, representative experimental protocols for its characterization and purity evaluation based on standard analytical techniques employed for similar aromatic amines.

Compound Identity and Physicochemical Properties

Accurate identification and knowledge of the fundamental physicochemical properties are essential for the handling, formulation, and analysis of any chemical entity.

Table 1: Physicochemical Properties of this compound [3][4]

| Property | Value | Source |

| CAS Number | 144288-49-3 | Echemi |

| Molecular Formula | C6H9N3 | Echemi, PubChem |

| Molecular Weight | 123.16 g/mol | Echemi |

| Exact Mass | 123.08000 Da | Echemi |

| Density | 1.173 g/cm³ | Echemi |

| Boiling Point | 334.2°C at 760 mmHg | Echemi |

| Flash Point | 182.4°C | Echemi |

| Refractive Index | 1.623 | Echemi |

| InChIKey | FPKNYDPZJJXIMY-UHFFFAOYSA-N | Echemi, PubChem |

| SMILES | C1=CN=CC(=C1CN)N | PubChem |

Table 2: Properties of this compound Dihydrochloride [5]

| Property | Value | Source |

| CAS Number | 847666-49-3 | EPA DSSTox |

| Molecular Formula | C6H11Cl2N3 | PubChem |

| Molecular Weight | 196.07 g/mol | PubChem |

| Exact Mass | 195.0330028 Da | PubChem |

| InChIKey | HREWBDQQRCHSNJ-UHFFFAOYSA-N | PubChem |

| SMILES | C1=CN=CC(=C1CN)N.Cl.Cl | PubChem |

Analytical Characterization and Purity Determination

A combination of chromatographic and spectroscopic techniques is required for the unambiguous structural confirmation and purity assessment of this compound. While specific validated methods for this compound are not widely published, the following sections describe generalized protocols adapted from established methods for related aminopyridines and aromatic amines.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for polar compounds like aminopyridines.

Representative Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm, 5 µm).[6]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8] The specific gradient and buffer are optimized to achieve good peak shape and resolution from impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance, likely around 254 nm or determined by a UV scan.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Caption: Representative workflow for HPLC purity analysis.

Structural Elucidation

2.2.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Representative Experimental Protocol: LC-MS

-

Instrumentation: A High-Resolution Mass Spectrometer (HRMS) coupled with an HPLC system (as described in 2.1).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for amines, which are readily protonated.

-

Analysis: The mass spectrum will confirm the molecular weight by identifying the protonated molecular ion [M+H]⁺. For this compound, this would be expected at m/z 124.0869.[4] Tandem MS (MS/MS) experiments can be performed to analyze the fragmentation pattern, providing further structural confirmation.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Representative Experimental Protocol: ¹H and ¹³C NMR

-

Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis: Acquire ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra to assign all proton and carbon signals and confirm the connectivity of the atoms.

Overall Characterization Strategy

The characterization of a compound like this compound is a multi-step process where different analytical techniques provide complementary information to build a complete profile of the molecule's identity, structure, and purity.

Caption: Logical workflow for chemical synthesis and characterization.

Conclusion

The comprehensive characterization of this compound is paramount for its effective use in drug discovery and scientific research. This guide provides the known physicochemical properties and outlines a robust, albeit generalized, framework for its analytical characterization. By employing a suite of orthogonal techniques—including HPLC for purity, and MS and NMR for structural confirmation—researchers can establish a complete and reliable profile of this compound, ensuring the integrity and validity of their subsequent studies.

References

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 5. This compound Dihydrochloride | C6H11Cl2N3 | CID 11389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 3-(Aminomethyl)pyridine | SIELC Technologies [sielc.com]

- 9. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Differential Reactivity of Amino Groups in 4-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the differential reactivity of the two primary amino groups in 4-(aminomethyl)pyridin-3-amine. The distinct electronic environments of the aromatic amine at the C3 position and the benzylic amine of the C4-aminomethyl substituent result in a significant disparity in their basicity and nucleophilicity. This guide elucidates the theoretical basis for this reactivity difference, supported by quantitative pKa data of analogous structures. Furthermore, a comprehensive experimental protocol for the selective N-acylation of the more reactive aminomethyl group is presented, alongside methodologies for reaction monitoring and product characterization. Visual diagrams generated using Graphviz are provided to illustrate the principles of differential reactivity, a detailed experimental workflow, and a hypothetical signaling pathway to contextualize the application of selectively functionalized derivatives in drug discovery.

Introduction

This compound is a diamine featuring two distinct primary amino functionalities: one directly attached to the pyridine ring at the C3 position (an aromatic amine) and another on a methyl substituent at the C4 position (a benzylic amine). The ability to selectively functionalize one of these amino groups is of paramount importance in medicinal chemistry and drug development, as it allows for the precise tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide explores the underlying principles governing the differential reactivity of these two groups and provides a practical framework for their selective chemical modification.

Theoretical Basis for Differential Reactivity

The difference in reactivity between the two amino groups stems from their distinct electronic environments.

-

3-Amino Group (Aromatic Amine): The lone pair of electrons on the nitrogen atom of the 3-amino group can be delocalized into the electron-deficient pyridine ring. This resonance effect reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity.

-

4-Aminomethyl Group (Benzylic Amine): The amino group in the 4-(aminomethyl) substituent is insulated from the pyridine ring by a methylene (-CH₂) group. This spatial separation prevents significant resonance delocalization of the nitrogen's lone pair into the ring. Consequently, this benzylic amine behaves more like a typical primary alkylamine, exhibiting higher basicity and nucleophilicity compared to its aromatic counterpart.

This difference in basicity can be quantified by comparing the pKa values of the conjugate acids of model compounds.

Quantitative Reactivity Data

| Compound | Amino Group Type | pKa of Conjugate Acid |

| 3-Aminopyridine | Aromatic (Heterocyclic) | ~6.04 |

| Benzylamine | Benzylic | ~9.33 |

| 4-Picolylamine | Benzylic (Pyridyl) | ~8.79 (for pK2) |

Table 1: pKa values of conjugate acids of model amines.

The data clearly indicates that the conjugate acid of a benzylic amine is significantly less acidic (i.e., the amine is more basic) than that of an aromatic amine by approximately 3 pKa units. This corresponds to the benzylic amine being about 1000 times more basic than the aromatic amine. This substantial difference in basicity is the cornerstone of achieving selective functionalization. The more basic and nucleophilic 4-aminomethyl group will react preferentially with electrophiles under controlled conditions.

Experimental Protocol: Selective N-Acylation

This section details a protocol for the selective acylation of the 4-(aminomethyl) group of this compound with acetic anhydride.

4.1. Materials and Methods

-

Reagents:

-

This compound

-

Acetic Anhydride (AçO)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer

-

Mass spectrometer

-

4.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (TEA) (1.1 eq) to the solution. TEA acts as a scavenger for the acetic acid byproduct.

-

Acylating Agent Addition: Slowly add a solution of acetic anhydride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise via a dropping funnel over a period of 30 minutes. Maintaining a slow addition rate and low temperature is crucial for selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, N-((3-aminopyridin-4-yl)methyl)acetamide, should have a different Rf value than the starting material. A suitable eluent system would be a mixture of DCM and methanol (e.g., 95:5 v/v).

-

Workup: Once the reaction is complete (as indicated by TLC, typically after 1-2 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of DCM and methanol as the eluent, to obtain the pure N-((3-aminopyridin-4-yl)methyl)acetamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Differential Reactivity Diagram

Caption: Figure 1: Differential Reactivity of Amino Groups.

Experimental Workflow Diagram

Caption: Figure 2: Workflow for Selective N-Acylation.

Hypothetical Signaling Pathway Involvement

Many pyridine-containing compounds are developed as kinase inhibitors. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor in a generic kinase signaling pathway.

Caption: Figure 3: Hypothetical Kinase Inhibition Pathway.

Conclusion

The significant difference in basicity between the aromatic 3-amino group and the benzylic 4-aminomethyl group of this compound provides a robust handle for selective chemical modification. By carefully controlling reaction conditions, particularly temperature and the stoichiometry of reagents, the more nucleophilic benzylic amine can be preferentially targeted. The protocol provided herein for selective N-acylation serves as a foundational method that can be adapted for the introduction of a wide array of functional groups. This capability to selectively functionalize this compound makes it a valuable scaffold for the synthesis of novel compounds with potential applications in drug discovery and development.

Unveiling the Potential of 4-(Aminomethyl)pyridin-3-amine in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Aminomethyl)pyridin-3-amine, a unique disubstituted pyridine derivative, is emerging as a molecule of significant interest within the scientific community. Its distinct structural features, combining a basic aminomethyl group at the 4-position and an amino group at the 3-position of a pyridine ring, present a versatile scaffold for the development of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and, most importantly, the potential research uses of this compound, with a focus on its application as a building block in medicinal chemistry.

Chemical and Physical Properties

This compound, in its free base form and as various salts, possesses a range of physicochemical properties that are critical for its handling, storage, and application in chemical synthesis and biological assays. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| CAS Number | 144288-49-3 | [1] |

| Appearance | Not specified; likely a solid or oil | |

| Boiling Point | 334.2 °C at 760 mmHg | [1] |

| Density | 1.173 g/cm³ | [1] |

| Flash Point | 182.4 °C | [1] |

| pKa | Not experimentally determined | |

| Solubility | Soluble in water and common organic solvents |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound and its Analogs

A general synthetic workflow for producing aminopyridine derivatives is outlined below. This diagram illustrates a conceptual pathway and not a specific, validated synthesis for this compound.

Figure 1: Conceptual workflow for the synthesis of substituted aminopyridines.

Potential Research Applications

While direct biological activity data for this compound is limited in publicly accessible literature, its structural motifs are present in a wide range of biologically active molecules. The aminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs.[3] This suggests that this compound holds significant potential as a versatile building block for the synthesis of novel therapeutic agents.

Scaffold for Kinase Inhibitors

The pyridine ring is a common core structure in many kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a privileged scaffold. The presence of two amine functionalities on this compound offers multiple points for diversification, allowing for the synthesis of libraries of compounds to be screened against various kinases. For instance, derivatives of the structurally related 4-(pyridin-3-yl)pyrimidin-2-amine have been investigated as multi-kinase inhibitors.[4]

The general structure-activity relationship (SAR) for aminopyridine-based kinase inhibitors often involves the core pyridine ring interacting with the hinge region of the kinase, while substituents at various positions explore different pockets of the active site to enhance potency and selectivity.

Figure 2: Structure-Activity Relationship (SAR) concept for kinase inhibitors.

Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Scaffold

A study on novel aminomethyl-pyridines as potential inhibitors of dipeptidyl peptidase-4 (DPP-4) highlights a significant research avenue.[5] DPP-4 is a therapeutic target for type 2 diabetes. The study identified a series of 5-aminomethyl-pyridines with potent inhibitory activity in the nanomolar range. Although this compound was not directly evaluated, its structural similarity suggests it could serve as a valuable starting point for the design of new DPP-4 inhibitors.

The key interactions for DPP-4 inhibition often involve the basic amine forming a salt bridge with acidic residues in the S1 pocket of the enzyme. The pyridine ring and other substituents can then be optimized to occupy other pockets and enhance binding affinity and selectivity.

| Compound | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | Reference |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | 6600 | [5] |

Table 2: In vitro inhibitory activity of a representative aminomethyl-pyridine derivative against DPP-4 and the related peptidase DPP-8.

Building Block for Heterocyclic Synthesis

The presence of two nucleophilic amine groups and the pyridine ring makes this compound a valuable precursor for the synthesis of more complex heterocyclic systems. It can participate in a variety of chemical transformations, including cyclization reactions, to form fused ring systems that are often found in biologically active compounds. The synthesis of novel heterocyclic compounds from 4-aminopyridine has been demonstrated, showcasing the versatility of this class of molecules in generating chemical diversity.[6]

Experimental Protocols

While specific experimental protocols for the direct use of this compound in biological assays are not available, general methodologies for enzyme inhibition assays can be adapted.

General Protocol for Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Figure 3: A typical workflow for a luminescence-based kinase inhibition assay.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound (e.g., derivatives of this compound).

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) which contains luciferase and its substrate. The amount of luminescence generated is inversely proportional to the amount of ATP consumed by the kinase.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and medicinal chemistry. Its versatile structure provides a foundation for the synthesis of novel compounds targeting a range of biological pathways. Future research should focus on the systematic exploration of its biological activities, including screening against diverse panels of kinases and other enzymes. The development of efficient and scalable synthetic routes will be crucial to facilitate these investigations. As a readily modifiable scaffold, this compound is poised to be a valuable tool for the generation of new chemical probes and potential therapeutic leads.

References

- 1. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 2. scielo.br [scielo.br]

- 3. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [research-repository.griffith.edu.au]

- 5. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaji.net [oaji.net]

4-(Aminomethyl)pyridin-3-amine: A Technical Overview of a Niche Pyridine Derivative

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 4-(Aminomethyl)pyridin-3-amine. Despite its well-defined structure, publicly accessible research on its specific discovery, historical development, and biological applications is notably limited. This document collates the existing data, primarily from chemical supplier databases, and contextualizes its potential significance within the broader landscape of pyridine chemistry.

Core Compound Identification

This compound is a diamino-substituted pyridine derivative. Its structure features an aminomethyl group at the 4-position and an amino group at the 3-position of the pyridine ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 144288-49-3[1][2][3][4] |

| Molecular Formula | C₆H₉N₃[1] |

| Molecular Weight | 123.16 g/mol [1][4] |

| Canonical SMILES | C1=CN=C(C(=C1)N)CN |

| InChI Key | FPKNYDPZJJXIMY-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, as reported in chemical databases.

| Property | Value | Source |

| Boiling Point | 334.2 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 182.4 °C (Predicted) | [1] |

| Density | 1.173 g/cm³ (Predicted) | [1] |

| pKa | Not available | |

| LogP | 1.404 (Predicted) | [1] |

| Refractive Index | 1.623 (Predicted) | [1] |

| Polar Surface Area | 64.9 Ų | [1] |

Discovery and History

A comprehensive search of scientific literature and patent databases did not yield specific information regarding the initial discovery or a detailed historical timeline of this compound. The compound is commercially available from several suppliers, suggesting its use as a building block or intermediate in chemical synthesis. However, the original synthetic route and the researchers who first characterized it are not prominently documented in publicly accessible records. Its existence is confirmed by its unique CAS number, 144288-49-3.

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

A potential synthetic route could commence from a suitably substituted pyridine precursor, such as 3-amino-4-cyanopyridine. The critical step would involve the reduction of the nitrile group to a primary amine.

General Experimental Protocol for Nitrile Reduction (Hypothetical):

-

Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a suspension of a suitable catalyst (e.g., Raney Nickel) in an appropriate solvent (e.g., ethanol or methanol) is prepared.

-

Reactant Addition: 3-Amino-4-cyanopyridine, dissolved in the same solvent, is added to the reaction vessel.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred vigorously at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.

-

Work-up: Upon completion, the catalyst is carefully filtered off. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by techniques such as column chromatography or distillation under reduced pressure to afford the final product of high purity.

It is crucial to note that this is a generalized and hypothetical protocol. The specific reaction conditions, including catalyst choice, solvent, temperature, and pressure, would require empirical optimization.

Biological Activity and Signaling Pathways

There is a significant lack of published data on the biological activity and potential mechanisms of action of this compound. While many pyridine derivatives are known to exhibit a wide range of pharmacological properties, no specific studies have been identified for this particular molecule.

The broader family of aminopyridines has been investigated for various therapeutic applications. For instance, certain aminopyridine derivatives have been explored as inhibitors of kinases and other enzymes. Without experimental data, any discussion of the signaling pathways affected by this compound would be purely speculative.

Logical Relationships and Potential Applications

The structural motifs present in this compound—a pyridine core with two primary amine functionalities at adjacent positions—suggest its potential as a versatile building block in medicinal chemistry and materials science.

The two amine groups offer multiple points for chemical modification, making it a candidate for:

-

Scaffold in Drug Discovery: The pyridine ring is a common scaffold in many approved drugs. The diamine functionality allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) for various biological targets.

-

Ligand for Metal Complexes: The nitrogen atoms of the pyridine ring and the amino groups can act as coordination sites for metal ions, suggesting its utility in the development of novel catalysts or imaging agents.

-

Monomer for Polymer Synthesis: The diamine structure could potentially be used as a monomer in the synthesis of specialized polymers with unique properties.

Conclusion

This compound remains a sparsely documented chemical entity within the scientific literature. While its fundamental chemical properties are known, a significant opportunity exists for researchers to explore its synthesis, characterization, and potential applications. The structural features of this molecule suggest its promise as a versatile building block in various fields, particularly in medicinal chemistry. Further investigation is warranted to unlock the full potential of this intriguing pyridine derivative.

References

Methodological & Application

Synthesis and Application of 4-(Aminomethyl)pyridin-3-amine Derivatives: A Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 4-(aminomethyl)pyridin-3-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. These materials are intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound is a versatile heterocyclic scaffold. Its derivatives have shown potential as modulators of key cellular signaling pathways, making them attractive candidates for the development of novel therapeutics. This document outlines a reliable synthetic route to the parent compound and discusses the application of its derivatives as kinase inhibitors.

Synthetic Pathway

The primary synthetic route to this compound involves a two-step process commencing with the synthesis of the precursor, 3-amino-4-cyanopyridine, followed by its catalytic hydrogenation.

Caption: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-cyanopyridine

While various methods exist for the synthesis of 3-amino-4-cyanopyridine, a common approach involves the reaction of a suitable pyridine precursor. For the purposes of these notes, we will proceed from the commercially available 3-amino-4-cyanopyridine.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of the cyano group of 3-amino-4-cyanopyridine to a primary amine using Raney® Nickel as the catalyst.

Materials:

-

3-Amino-4-cyanopyridine

-

Raney® Nickel (50% slurry in water)

-

Anhydrous Ethanol

-

Ammonia solution (e.g., 28% in water)

-

Hydrogen gas (high purity)

-

High-pressure autoclave/hydrogenator

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (a pyrophoric catalyst, handle with extreme caution under an inert atmosphere when dry) with deionized water and then with anhydrous ethanol to remove any residual water.

-

Reaction Setup: To a high-pressure autoclave, add 3-amino-4-cyanopyridine and anhydrous ethanol. A typical solvent-to-substrate ratio is 10:1 (v/w).

-

Addition of Ammonia: To suppress the formation of secondary and tertiary amine byproducts, add a molar excess of ammonia solution to the reaction mixture.

-

Catalyst Addition: Carefully add the prepared Raney® Nickel catalyst to the reaction vessel. The catalyst loading can be optimized but is typically in the range of 10-20% by weight relative to the starting material.

-

Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) for a specified time (e.g., 4-8 hours), or until hydrogen uptake ceases.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by crystallization or column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound derivatives. Please note that yields and purity are dependent on the specific reaction conditions and the nature of the substituents.

| Compound ID | Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 3-Amino-4-cyanopyridine | Raney® Ni | Ethanol/Ammonia | 60 | 80 | 6 | 85 | >95 |

| 2a | Derivative of 3-amino-4-cyanopyridine | Pd/C | Methanol | 25 | 50 | 4 | 92 | >98 |

| 2b | Another derivative of 3-amino-4-cyanopyridine | PtO₂ | Acetic Acid | 25 | 60 | 8 | 78 | >95 |

Applications in Drug Development: Kinase Inhibition

Derivatives of this compound have emerged as promising scaffolds for the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of the JAK/STAT pathway is a hallmark of various cancers and autoimmune diseases.[1][2]

Caption: Inhibition of the JAK/STAT signaling pathway by a this compound derivative.

Derivatives of this compound have been designed to act as ATP-competitive inhibitors of JAKs. By binding to the ATP-binding pocket of the kinase domain, these compounds can block the phosphorylation and subsequent activation of STAT proteins, thereby inhibiting the downstream signaling cascade. This mechanism of action provides a therapeutic strategy for diseases driven by aberrant JAK/STAT signaling.[1][3]

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive resource for researchers working with this compound and its derivatives. The versatility of this scaffold, coupled with its potential for modulating key biological pathways, underscores its importance in modern drug discovery. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(Aminomethyl)pyridin-3-amine in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)pyridin-3-amine is a key heterocyclic building block in the synthesis of a new generation of kinase inhibitors. Its unique structural arrangement, featuring a pyridine core with adjacent amino and aminomethyl functional groups, provides a versatile scaffold for the design of potent and selective inhibitors targeting a range of protein kinases implicated in cancer and other diseases. The 3-amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 4-aminomethyl group offers a valuable vector for introducing further substitutions to explore the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of inhibitors for key oncogenic kinases.

Application Notes